1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
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Overview
Description
1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a chemical compound that features a benzimidazole ring fused to a propanol backbone with a methoxyphenoxy group
Biochemical Analysis
Biochemical Properties
1-Benzimidazolyl-3-(2-methoxyphenoxy)propan-2-ol may interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been reported in the literature
Dosage Effects in Animal Models
The effects of different dosages of 1-Benzimidazolyl-3-(2-methoxyphenoxy)propan-2-ol in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1-(2-methoxyphenoxy)-3-chloropropane with benzimidazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzimidazole or methoxyphenoxy derivatives.
Scientific Research Applications
1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological macromolecules, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: A related compound with similar structural features but different biological activity.
Benzimidazoles: A class of compounds containing the benzimidazole ring, known for their diverse pharmacological properties.
Uniqueness
1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is unique due to its combination of the benzimidazole ring and the methoxyphenoxy group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-8-4-5-9-17(16)22-11-13(20)10-19-12-18-14-6-2-3-7-15(14)19/h2-9,12-13,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHVIHMBTABNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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